(D-Phe12, Nle21, 38)-Corticotropin Releasing Factor (12-41) is a synthetic peptide derived from the corticotropin-releasing factor, which plays a crucial role in the stress response by regulating the hypothalamic-pituitary-adrenal axis. This compound is particularly noted for its antagonist properties against corticotropin-releasing factor receptors. It is utilized in various scientific studies to explore its effects on stress-related disorders and neuropharmacology. The compound is characterized by its specific amino acid modifications, which enhance its biological activity and receptor specificity.
This compound is classified as a peptide antagonist of the corticotropin-releasing factor, specifically targeting the CRF receptor types 1 and 2. It is synthesized for research purposes and is available from multiple suppliers, including Bachem Biochemica and TEMA Ricerca . The compound's chemical registry number is 129133-27-3, indicating its unique identification in chemical databases.
The synthesis of (D-Phe12, Nle21, 38)-Corticotropin Releasing Factor (12-41) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a resin-bound peptide chain.
The molecular structure of (D-Phe12, Nle21, 38)-Corticotropin Releasing Factor (12-41) can be represented as follows:
The three-dimensional structure can be analyzed using techniques like circular dichroism spectroscopy or nuclear magnetic resonance spectroscopy to confirm its conformation in solution.
(D-Phe12, Nle21, 38)-Corticotropin Releasing Factor (12-41) primarily participates in receptor-ligand interactions rather than traditional chemical reactions. Its mechanism of action involves binding to corticotropin-releasing factor receptors on target cells.
The mechanism by which (D-Phe12, Nle21, 38)-Corticotropin Releasing Factor (12-41) exerts its effects involves competitive inhibition at the corticotropin-releasing factor receptors. By blocking these receptors, the compound reduces the physiological effects associated with stress responses.
Research indicates that this peptide antagonist can effectively modulate anxiety-like behaviors in animal models, making it a valuable tool for studying stress-related neurobiology .
(D-Phe12, Nle21, 38)-Corticotropin Releasing Factor (12-41) has significant applications in scientific research:
This compound's unique properties make it a critical asset in advancing our understanding of neuroendocrine regulation and potential therapeutic interventions for stress-related conditions.
(D-Phe12,Nle21,38,α-Me-Leu37)-CRF (12–41) is a synthetic 30-residue peptide antagonist derived from the native 41-amino-acid Corticotropin-Releasing Factor (CRF). Its sequence is:H-D-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Nle-Ala-Arg-Ala-Glu-Gln-Leu-Ala-Gln-Gln-Ala-His-Ser-Asn-Arg-Lys-Leu(α-Me)-Nle-Glu-Ile-Ile-NH2 [1] [6].
Key modifications include:
Table 1: Sequence Modifications in (D-Phe12,Nle21,38)-CRF (12–41)
Position | Native Residue | Modified Residue | Functional Impact |
---|---|---|---|
12 | L-Phe | D-Phe | Steric stabilization, protease resistance |
21 | Met | Nle | Oxidation resistance |
37 | Leu | α-Me-Leu | Conformational restraint |
38 | Met | Nle | Oxidation resistance |
C-terminus | Free acid | Amide | Enhanced receptor binding |
The peptide has a molecular weight of 3,553.12 Da (CAS 150646-45-0) or 3,539.18 Da (CAS 129133-27-3), with discrepancies arising from the inclusion/exclusion of α-Me-Leu37 in different preparations [1] [6]. Its empirical formula is C159H267N49O43 for the α-Me-Leu37-containing variant. Mass spectrometry confirms a monoisotopic [M+H]+ peak at m/z 3,553.12 [1] [4].
Table 2: Molecular Properties of Key CRF Analogues
Compound | CAS Number | Molecular Formula | Molecular Weight (Da) |
---|---|---|---|
(D-Phe12,Nle21,38,α-Me-Leu37)-CRF (12–41) | 150646-45-0 | C159H267N49O43 | 3,553.12 |
[D-Phe12,Nle21,38]-CRF (12–41) | 129133-27-3 | C158H265N49O43 | 3,539.18 |
Native CRF (1–41) | - | C206H340N60O63S | 4,670.80 |
The peptide exhibits moderate aqueous solubility but requires optimization for physiological studies. Solubility guidelines recommend:
Biophysical analyses indicate that α-Me-Leu37 enhances proteolytic resistance by restricting peptide backbone flexibility. Nle substitutions prevent methionine sulfoxide formation, extending half-life in oxidative environments [1] [6]. Density is predicted at 1.44 g/cm³, suggesting compact folding in aqueous buffers [6].
N-terminal truncation (residues 1–11) converts CRF from an agonist to an antagonist by eliminating residues critical for receptor activation. Key comparisons:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0